molecular formula C11H9NO2S B11183655 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]-

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]-

Cat. No.: B11183655
M. Wt: 219.26 g/mol
InChI Key: VUXDSWRSGDQYRJ-RMKNXTFCSA-N
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Description

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- is a chemical compound that belongs to the thiazolidinedione class. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique structure, which includes a thiazolidinedione ring and a methylene bridge connected to a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 4-methylbenzaldehyde in the presence of a base such as piperidine and a solvent like toluene. The reaction is usually conducted at elevated temperatures (around 80°C) for an extended period (approximately 18 hours) to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of drugs targeting metabolic disorders such as diabetes.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- involves its interaction with specific molecular targets. One of the primary targets is the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in regulating glucose and lipid metabolism . By activating PPAR, the compound can modulate various metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
  • 2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-
  • 2,4-Thiazolidinedione, 5-[(2-methoxyphenyl)methylene]-

Uniqueness

2,4-Thiazolidinedione, 5-[(4-methylphenyl)methylene]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+

InChI Key

VUXDSWRSGDQYRJ-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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